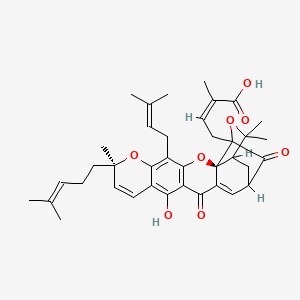
gambogic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gambogic acid is a naturally occurring compound extracted from the resin of the Garcinia hanburyi tree, native to Southeast Asia. This compound is known for its complex caged xanthone structure and exhibits promising antitumor properties . This compound has been the subject of extensive research due to its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gambogic acid can be synthesized through various methods, including solvent-assisted active loading technology. This method involves the use of water-miscible organic solvents to load poorly soluble drugs into liposomes . Another approach involves the encapsulation of this compound in layered double hydroxide (LDH) using ion exchange methods .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the resin of Garcinia hanburyi. The resin is collected, purified, and processed to isolate this compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Gambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve isomeric changes in the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include isopentenyl diphosphate (IPP), farnesyl diphosphate (FPP), and various organic solvents . Reaction conditions typically involve specific temperatures and pH levels to facilitate the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound include its C2 epimer, epi-gambogic acid, and other related compounds .
Wissenschaftliche Forschungsanwendungen
Gambogic acid has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound for studying complex organic reactions and the synthesis of caged xanthone structures .
Biology: In biological research, this compound is investigated for its ability to inhibit gap junctional intercellular communication and its potential as an antibacterial agent .
Medicine: this compound is a promising candidate for cancer therapy due to its antiproliferative effects on various cancer cell lines. It is currently in phase II clinical trials as an antitumor and antiangiogenesis agent .
Industry: In the pharmaceutical industry, this compound is used in the development of novel drug delivery systems, such as core-shell nanoparticles, to improve its bioavailability and therapeutic efficacy .
Wirkmechanismus
Gambogic acid exerts its effects through multiple mechanisms:
Molecular Targets: It targets the transferrin receptor1 (TfR) and induces cell apoptosis without competing with the transferrin binding site . It also inhibits the pentose phosphate pathway by covalently binding to the 6-phosphogluconate dehydrogenase (6PGD) protein .
Pathways Involved: this compound suppresses the pentose phosphate pathway, leading to reduced cellular proliferation and increased apoptosis in cancer cells . It also inhibits gap junctional intercellular communication, which plays a role in its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Gambogic acid is unique due to its complex caged xanthone structure and its multi-targeted approach in cancer therapy. Similar compounds include:
Neothis compound: Another component of gamboge resin with similar anticancer properties.
Retinoic Acid: Often used in combination with this compound for synergistic anticancer effects.
Carboxylic Acids: A broader class of compounds to which this compound belongs.
This compound stands out due to its ability to target multiple pathways and its potential for use in combination therapies to enhance anticancer efficacy .
Eigenschaften
Molekularformel |
C38H44O8 |
|---|---|
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23?,27?,36-,37?,38-/m1/s1 |
InChI-Schlüssel |
GEZHEQNLKAOMCA-PLUQQRNKSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Isomerische SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
Kanonische SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
gamboge acid gambogic acid gambogoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















